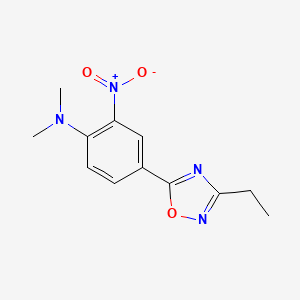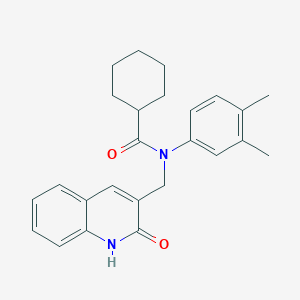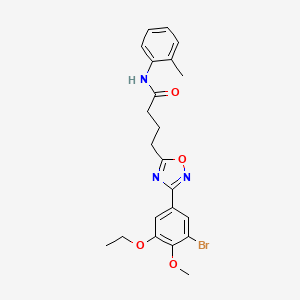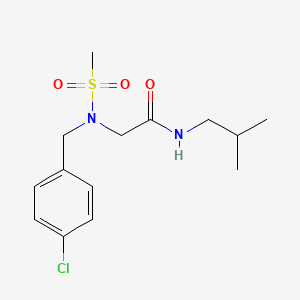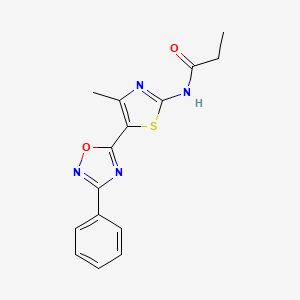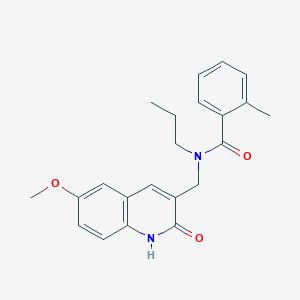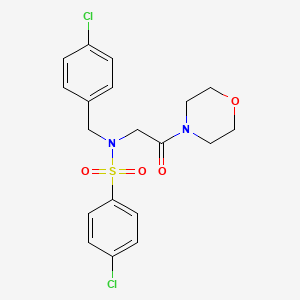
4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has gained attention in scientific research due to its potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and pathways involved in the disease process. For instance, in cancer research, it has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation. In inflammation research, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been found to induce cell cycle arrest, inhibit angiogenesis, and increase the expression of tumor suppressor genes. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurological disorder research, it has been found to have potential neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide in lab experiments is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic effects. Additionally, its potential toxicity and side effects need to be carefully evaluated in future studies.
将来の方向性
There are several future directions for the research on 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and optimize its therapeutic effects in various diseases. Another direction is to evaluate its potential toxicity and side effects in preclinical and clinical studies. Additionally, its pharmacokinetic and pharmacodynamic properties need to be carefully evaluated to determine its optimal dosage and administration route. Finally, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Future studies may lead to the development of more effective and selective therapeutic agents based on this compound.
合成法
The synthesis of 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide involves the reaction of 4-chlorobenzylamine with 2-(morpholino-2-oxoethyl)benzenesulfonyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified by recrystallization or column chromatography.
科学的研究の応用
4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines. In neurological disorder research, it has been studied for its potential neuroprotective effects.
特性
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c20-16-3-1-15(2-4-16)13-23(14-19(24)22-9-11-27-12-10-22)28(25,26)18-7-5-17(21)6-8-18/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUUYKCDDBUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

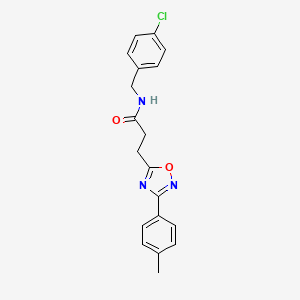
![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7718338.png)
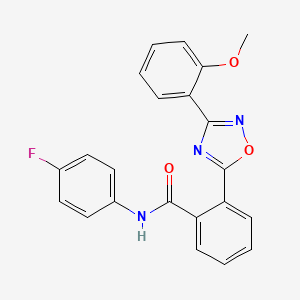
![(Z)-N'-(2-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718347.png)
